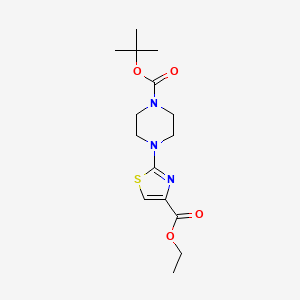
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate
概要
説明
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate (commonly referred to as EBPT) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antibacterial and anticancer activities. The incorporation of a piperazine moiety enhances its pharmacological profile, making it a subject of interest in drug discovery.
Structure and Composition
The molecular formula of EBPT is C₁₅H₂₃N₃O₄S, with a molecular weight of 341.43 g/mol. The compound contains a thiazole ring substituted at the 2-position with an ethyl ester group and a piperazine ring at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₄S |
| Molecular Weight | 341.43 g/mol |
| CAS Number | 867065-53-0 |
| MDL Number | MFCD08445626 |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties can exhibit significant anticancer properties. Specifically, EBPT has been investigated for its ability to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. Research has shown that thiazoles with electrophilic groups can selectively target and inhibit glutathione peroxidase 4 (GPX4), an enzyme crucial for cellular redox balance.
Case Study: Ferroptosis Induction
In a study published in Nature Communications, researchers synthesized various thiazole derivatives and evaluated their ability to induce ferroptosis in cancer cells. EBPT was found to interact covalently with GPX4, leading to increased lipid peroxidation and subsequent cell death. The study highlighted the potential of EBPT as a lead compound for developing novel anticancer agents targeting ferroptosis pathways .
The mechanism through which EBPT exerts its biological effects primarily involves the covalent modification of target proteins, particularly those involved in redox signaling and apoptosis pathways. The electrophilic nature of the thiazole ring allows it to form adducts with thiol-containing amino acids in proteins, leading to functional inhibition.
Target Proteins
- Glutathione Peroxidase 4 (GPX4) : Inhibition leads to ferroptosis by disrupting lipid peroxide detoxification.
- PI3-Kinase Pathway : Some studies suggest that similar compounds may affect PI3K signaling, which is critical in cancer progression .
Research Findings Summary
A summary of key findings from various studies on EBPT and related compounds is presented below:
特性
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUXJZFRSYXDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697463 | |
| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867065-53-0 | |
| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















